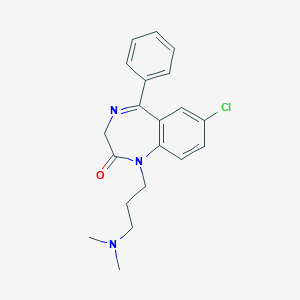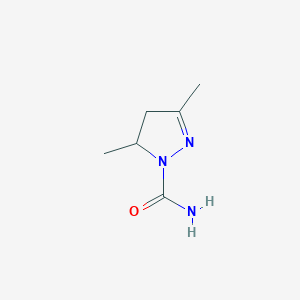
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential therapeutic applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- involves its interaction with the GABA-A receptor. This compound binds to the benzodiazepine site of the receptor, which enhances the affinity of GABA for the receptor. This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- are mainly due to its interaction with the GABA-A receptor. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- in lab experiments include its well-established pharmacological profile and its availability. This compound has been extensively studied, and its effects on the GABA-A receptor are well understood. However, the limitations of using this compound in lab experiments include its potential side effects and its potential for abuse.
Zukünftige Richtungen
There are several future directions for the study of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-. One potential direction is the development of new analogues with improved therapeutic properties. Another direction is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the potential side effects and long-term effects of this compound on the brain and body.
Conclusion
In conclusion, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves its interaction with the GABA-A receptor, resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this compound has advantages for lab experiments, such as its well-established pharmacological profile and availability, it also has limitations, such as potential side effects and abuse potential. Further research is needed to explore the potential therapeutic applications of this compound and to better understand its effects on the brain and body.
Synthesemethoden
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N,N-dimethylpropylamine in the presence of a base. The reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- has been extensively studied for its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been used in the treatment of anxiety disorders, insomnia, and epilepsy.
Eigenschaften
CAS-Nummer |
1100-25-0 |
|---|---|
Produktname |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- |
Molekularformel |
C20H22ClN3O |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)11-6-12-24-18-10-9-16(21)13-17(18)20(22-14-19(24)25)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
InChI-Schlüssel |
NUYBDBWVWLROHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Andere CAS-Nummern |
1100-25-0 |
Synonyme |
1,3-Dihydro-7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-2H-1,4-benzodiazepin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)












